Ethyl 5-bromo-3-(trifluoromethyl)picolinate

Overview

Description

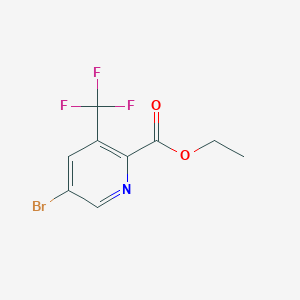

Ethyl 5-bromo-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-(trifluoromethyl)picolinate typically involves the bromination of 3-(trifluoromethyl)picolinic acid, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The esterification step involves the reaction of the brominated picolinic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

Reduction Reactions: The compound can be reduced to the corresponding 5-hydroxy derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Products include 5-azido-3-(trifluoromethyl)picolinate or 5-thiocyanato-3-(trifluoromethyl)picolinate.

Coupling: Products include various aryl or vinyl derivatives of 3-(trifluoromethyl)picolinate.

Reduction: The major product is 5-hydroxy-3-(trifluoromethyl)picolinate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-3-(trifluoromethyl)picolinate has gained attention for its potential in drug development. Its structure allows it to serve as an intermediate in the synthesis of biologically active compounds.

- Pharmaceutical Synthesis : The compound is utilized in the synthesis of various pharmaceutical agents. Due to the presence of the trifluoromethyl group, it exhibits enhanced lipophilicity, which can improve the bioavailability of drugs. This property is particularly useful in developing inhibitors for various biological targets, including enzymes and receptors involved in disease processes .

- Case Study : Research indicates that derivatives of picolinic acid, including this compound, have shown efficacy as anti-inflammatory agents and potential treatments for neurodegenerative diseases. The trifluoromethyl substituent is crucial for enhancing the interaction with biological targets .

Agricultural Applications

The compound is also explored for its role in agrochemicals.

- Pesticide Development : this compound can be employed in synthesizing novel pesticides. The trifluoromethyl group contributes to the stability and effectiveness of these compounds against pests .

- Herbicide Research : Studies have indicated that derivatives based on this compound can exhibit herbicidal activity, making them suitable candidates for developing new herbicides that target specific weed species while minimizing harm to crops .

Materials Science

In materials science, this compound is being investigated for its potential use in creating advanced materials.

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to materials with enhanced performance characteristics suitable for industrial applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical agents | Improved bioavailability due to lipophilicity |

| Agricultural Science | Development of pesticides and herbicides | Targeted efficacy with reduced environmental impact |

| Materials Science | Synthesis of advanced polymers | Enhanced thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-(trifluoromethyl)picolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Ethyl 5-bromo-3-(trifluoromethyl)picolinate can be compared with other picolinic acid derivatives:

Ethyl 5-chloro-3-(trifluoromethyl)picolinate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

Ethyl 5-bromo-3-(trifluoromethyl)nicotinate: Similar structure but with a nicotinic acid backbone, which can alter its chemical and biological properties.

This compound is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 5-bromo-3-(trifluoromethyl)picolinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on the picolinate structure. The molecular formula is . The trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes and proteins, potentially improving its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing binding affinity to molecular targets.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by participating in oxidation-reduction reactions, which could enhance radical scavenging activities.

- Metal Ion Transport : Its structural characteristics may facilitate roles in biochemical pathways related to metal ion transport, particularly influencing zinc absorption in biological systems.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's ability to modulate enzymatic activities positions it as a candidate for anticancer research. Studies on related picolinate derivatives have demonstrated antiproliferative effects against cancer cell lines, indicating that this compound may also exhibit similar activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 6-bromo-3-(trifluoromethyl)picolinate | Bromine at the 6th position | Different regioselectivity in reactions |

| Ethyl 6-chloro-3-(trifluoromethyl)picolinate | Chlorine instead of bromine | Generally less reactive due to chlorine's properties |

| Ethyl 6-fluoro-3-(trifluoromethyl)picolinate | Fluorine substitution | Enhanced stability compared to brominated analogs |

| Ethyl 6-iodo-3-(trifluoromethyl)picolinate | Iodine substitution | Increased reactivity due to iodine's larger size |

This compound stands out due to its specific reactivity imparted by the bromine atom, influencing both its chemical behavior and potential biological interactions compared to its chloro, fluoro, and iodo analogs.

Case Studies and Research Findings

- Antioxidant Studies : A study focused on similar trifluoromethylated compounds indicated significant antioxidant activity, which was hypothesized to result from their ability to scavenge free radicals effectively. Such properties could be further explored for therapeutic applications in oxidative stress-related diseases.

- Anticancer Activity : Research involving structurally similar compounds has showcased their potential as dual inhibitors targeting specific pathways in cancer cells. These findings suggest that this compound might also inhibit key enzymes involved in tumor progression .

Properties

IUPAC Name |

ethyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIFHPLSUAYGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.